Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate
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Overview
Description
Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is a heterocyclic compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 g/mol . This compound belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate typically involves the condensation of 6-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a lead compound for developing new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
- Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Indole derivatives
Comparison: Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is unique due to its specific quinoxaline structure, which imparts distinct biological activities.
Biological Activity
Ethyl 2-(6-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)acetate is a compound of interest due to its potential biological activities. Quinoxaline derivatives, including this compound, have been studied for various pharmacological properties such as anticancer, antibacterial, and anticonvulsant activities. This article provides a detailed examination of the biological activity associated with this compound, supported by research findings and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14N2O3 with a molecular weight of 246.26 g/mol. The compound features a quinoxaline moiety which is integral to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄N₂O₃ |
Molecular Weight | 246.26 g/mol |
CAS Number | 6272-93-1 |
Anticancer Activity
Quinoxaline derivatives have shown significant anticancer properties. This compound has been evaluated against various cancer cell lines:
- HeLa Cells (Cervical Cancer) : The compound demonstrated moderate cytotoxicity with an IC50 value of approximately 0.126 µM.
- SMMC-7721 (Human Hepatoma) : Showed an IC50 value of around 0.071 µM, indicating strong activity compared to standard chemotherapeutics like doxorubicin.
- K562 (Leukemia) : The IC50 was found to be 0.164 µM, further supporting its potential as an anticancer agent .
Antibacterial Activity
Research has also indicated that quinoxaline derivatives possess antibacterial properties. This compound was tested against several bacterial strains:
- Staphylococcus aureus : Demonstrated significant inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Showed moderate activity with an MIC of 64 µg/mL .
Anticonvulsant Activity
In addition to anticancer and antibacterial activities, quinoxaline derivatives have been explored for their anticonvulsant effects. This compound was evaluated in animal models for seizure protection and exhibited promising results .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Quinoxaline Core : Essential for anticancer activity; modifications at this core can enhance or reduce potency.
- Substituents : Electron-donating groups such as methoxy (OCH₃) improve activity, while electron-withdrawing groups decrease it .
Table: Summary of Biological Activities
Activity Type | Test Organism/Cell Line | IC50/MIC Value |
---|---|---|
Anticancer | HeLa | 0.126 µM |
SMMC-7721 | 0.071 µM | |
K562 | 0.164 µM | |
Antibacterial | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Anticonvulsant | Animal Models | Not specified |
Study on Anticancer Properties
A recent study investigated the anticancer effects of various quinoxaline derivatives, including this compound. The results indicated that compounds with similar structures exhibited potent cytotoxicity against cancer cell lines, suggesting that this compound could serve as a lead for further development in cancer therapy .
Study on Antibacterial Effects
Another study focused on the antibacterial properties of quinoxaline derivatives against clinically relevant pathogens. This compound was among those tested and showed promising results against drug-resistant strains .
Properties
CAS No. |
6272-93-1 |
---|---|
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 2-(6-methyl-3-oxo-4H-quinoxalin-2-yl)acetate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-12(16)7-11-13(17)15-10-6-8(2)4-5-9(10)14-11/h4-6H,3,7H2,1-2H3,(H,15,17) |
InChI Key |
MJTYCMFLRAGJAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(C=C(C=C2)C)NC1=O |
Origin of Product |
United States |
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